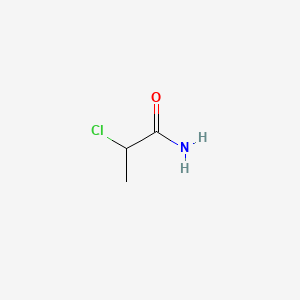

2-Chloropropionamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401805. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPDHRXGCLGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950493 | |

| Record name | 2-Chloropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27816-36-0, 7474-04-6, 7474-02-4 | |

| Record name | 2-Chloropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC401803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropionamide: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionamide is a halogenated amide of significant interest in the fields of chemical biology and drug discovery. Its utility primarily stems from its nature as a mild electrophile, capable of forming covalent bonds with nucleophilic residues in proteins. This property has positioned it as a valuable tool for developing covalent inhibitors and chemical probes to study protein function. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its application in targeting biological macromolecules.

Chemical Properties and Structure

This compound, also known as 2-chloropropanamide, is a simple organic compound with the molecular formula C₃H₆ClNO.[1][2] Its chemical identity is well-defined by various nomenclature and structural identifiers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆ClNO | [1][2] |

| Molecular Weight | 107.54 g/mol | [2] |

| Melting Point | 77-81 °C | [3] |

| Boiling Point (Predicted) | 239.8 ± 13.0 °C | [3] |

| Density (Estimate) | 1.1079 g/cm³ | [3] |

| Appearance | Crystalline Powder | [3] |

| Solubility | Soluble in water and polar organic solvents. | [3] |

Structural Identifiers

The unique structure of this compound can be represented by several standard chemical identifiers, which are detailed in Table 2. These are essential for database searches and unambiguous identification of the compound.

| Identifier | Value | Reference(s) |

| CAS Number | 27816-36-0 | [1][2] |

| IUPAC Name | 2-chloropropanamide | [2] |

| InChI | InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | [1][2] |

| InChIKey | OEZPDHRXGCLGKB-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C(=O)N)Cl | [2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the amidation of 2-chloropropionyl chloride with ammonia. The following is a general protocol based on standard organic chemistry procedures.

Materials:

-

2-Chloropropionyl chloride

-

Aqueous ammonia (e.g., 28-30%)

-

Anhydrous diethyl ether or dichloromethane

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropropionyl chloride in an equal volume of anhydrous diethyl ether or dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

While stirring vigorously, slowly add an excess of cold aqueous ammonia dropwise to the solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

References

Synthesis of 2-Chloropropionamide: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2-chloropropionamide, a valuable reagent and building block in organic synthesis and drug discovery. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to facilitate its safe and efficient preparation.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the reactive chloro- and amide functionalities allows for a variety of subsequent chemical transformations, making it a versatile intermediate. This guide focuses on the most common and practical laboratory methods for its synthesis, primarily through the ammonolysis of 2-chloropropionyl chloride.

Synthetic Pathways

The principal route for the laboratory synthesis of this compound involves a two-step process:

-

Chlorination of a Propionic Acid Precursor: Conversion of 2-chloropropionic acid or a related precursor (such as lactic acid) into the more reactive 2-chloropropionyl chloride.

-

Amidation (Ammonolysis): Reaction of 2-chloropropionyl chloride with ammonia to yield the final product, this compound.

The following diagram illustrates the general synthetic pathway:

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps.

Synthesis of the Precursor: 2-Chloropropionyl Chloride

The most common laboratory method for preparing 2-chloropropionyl chloride is the reaction of 2-chloropropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of D-2-Chloropropionic Acid

This protocol is adapted from a patented method for the synthesis of high-purity D-2-chloropropionyl chloride[1].

-

Reaction Setup: To a dry reaction flask equipped with a stirrer and a condenser, add D-2-chloropropionic acid (100 g) and a catalytic amount of triethylamine (0.5 g).

-

Cooling: Cool the mixture to -10 °C using an appropriate cooling bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (133 g) dropwise to the cooled mixture, maintaining the temperature at -10 °C. The addition should be completed over a period of 4 hours.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at -10 °C for an additional hour.

-

Reflux: Gradually warm the mixture to 75 °C and maintain it at reflux for 3 hours.

-

Work-up and Purification: After the reflux period, cool the reaction mixture to 30 °C. The crude 2-chloropropionyl chloride is then purified by vacuum distillation. Collect the fraction boiling at 30-35 °C under a vacuum of at least -0.095 MPa.

Quantitative Data for 2-Chloropropionyl Chloride Synthesis

| Parameter | Value | Reference |

| Starting Material | D-2-Chloropropionic Acid | [1] |

| Chlorinating Agent | Thionyl Chloride | [1] |

| Catalyst | Triethylamine | [1] |

| Reaction Temperature | -10 °C (initial), 75 °C (reflux) | [1] |

| Reaction Time | 4h (addition), 1h (stirring), 3h (reflux) | [1] |

| Yield | 81.6% | [1] |

| Purity | 99.2% | [1] |

Synthesis of this compound via Ammonolysis

The reaction of acyl chlorides with ammonia is a standard and efficient method for the synthesis of primary amides. The following is a general laboratory procedure for the ammonolysis of 2-chloropropionyl chloride.

Experimental Protocol: Ammonolysis of 2-Chloropropionyl Chloride

This protocol is based on the general principles of amide synthesis from acyl chlorides.

-

Reaction Setup: In a well-ventilated fume hood, place a flask containing a concentrated aqueous solution of ammonia. The flask should be equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Slowly add the freshly distilled 2-chloropropionyl chloride dropwise to the stirred, cold ammonia solution. A vigorous reaction is expected, often producing white fumes of ammonium chloride and the solid product.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, while maintaining the cold temperature.

-

Isolation of Crude Product: The solid product, this compound, is collected by vacuum filtration. The filter cake should be washed with a small amount of cold water to remove ammonium chloride.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system should be determined experimentally, but ethanol-water or isopropanol are common choices for similar amides. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried.[2][3][4][5][6]

Expected Observations and Quantitative Data

| Parameter | Observation/Value |

| Reaction with Ammonia | Vigorous, exothermic, formation of white solid |

| Product Appearance | White crystalline solid |

| Melting Point | 77-81 °C (literature value) |

Note: The yield of this reaction is typically high but should be determined experimentally.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures.

The reaction mechanism for the ammonolysis of 2-chloropropionyl chloride follows a nucleophilic acyl substitution pathway.

Safety Considerations

-

2-Chloropropionyl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thionyl chloride is also corrosive and toxic. It reacts with moisture to release HCl and SO₂ gases. Handle with extreme care in a fume hood.

-

Concentrated ammonia solution is corrosive and has a pungent odor. Avoid inhalation of vapors.

-

The reaction of 2-chloropropionyl chloride with ammonia is highly exothermic . Proper cooling and slow addition are crucial to control the reaction rate and prevent splashing.

This guide provides a framework for the laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. Home Page [chem.ualberta.ca]

Spectroscopic Profile of 2-Chloropropionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropropionamide (C₃H₆ClNO), a compound of interest in synthetic chemistry and drug discovery, particularly as a potential covalent modifier in irreversible small-molecule probes.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₆ClNO, and its molecular weight is 107.54 g/mol .[2] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.88 | Singlet (broad) | 1H | -NH₂ |

| ~6.63 | Singlet (broad) | 1H | -NH₂ |

| 4.405 | Quartet | 1H | -CH(Cl)- |

| 1.741 | Doublet | 3H | -CH₃ |

Solvent: CDCl₃[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Amide) |

| ~50 | -CH(Cl)- |

| ~22 | -CH₃ |

Solvent: CDCl₃[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| 2980-2900 | Medium | C-H Stretch (Alkyl) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1620 | Medium | N-H Bend (Amide II) |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for this compound [4]

| m/z | Relative Intensity | Assignment |

| 107/109 | [M]⁺, [M+2]⁺ | Molecular ion (presence of Cl isotope) |

| 72 | High | [M - Cl]⁺ |

| 44 | High | [C(=O)NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[5]

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.[5]

-

Spectral Width: 0-200 ppm

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[6]

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) IR Spectroscopy.[7][8]

-

Instrument: FTIR Spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.[9] Pressure is applied using an anvil to ensure good contact between the sample and the crystal.[8][9]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.[9]

-

The sample spectrum is then collected.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Technique: Electron Ionization (EI) Mass Spectrometry.[4][10][11]

-

Instrument: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Introduction: The sample is introduced into the ion source, typically after volatilization in the GC inlet.[10][12]

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[11][13]

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloropropanamide | C3H6ClNO | CID 94385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(27816-36-0) 1H NMR spectrum [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Ascending Role of 2-Chloropropionamide in Crafting Covalent Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is witnessing a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their target protein. This revival is driven by their potential for enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable." Within the arsenal of electrophilic "warheads" used to achieve this covalent linkage, 2-chloropropionamide has emerged as a promising scaffold, offering a unique balance of reactivity and selectivity. This technical guide provides an in-depth exploration of the role of this compound in covalent inhibitor design, with a focus on its application in targeting protein disulfide isomerase (PDI), a critical enzyme in cellular protein folding.

The this compound Warhead: A Milder Approach to Covalent Inhibition

Covalent inhibitors have historically faced concerns regarding off-target toxicity due to the reactive nature of their electrophilic warheads. Highly reactive electrophiles can non-specifically modify numerous cellular proteins, leading to adverse effects. The ideal covalent inhibitor possesses "tuned" reactivity – potent enough to engage its intended target but sufficiently mild to avoid widespread, indiscriminate reactions.

The this compound moiety has been identified as a "low-reactivity" electrophile, distinguishing it from more commonly used warheads like acrylamides.[1][2][3][4] This attenuated reactivity is a key advantage, as it can lead to greater selectivity for the target protein. The mechanism of action involves the nucleophilic attack by a cysteine residue on the target protein at the carbon atom bearing the chlorine, resulting in the formation of a stable thioether bond and the displacement of the chloride leaving group. The stereochemistry at the chiral center of the this compound can also be systematically varied, providing an additional avenue for optimizing inhibitor potency and selectivity.[2][4]

S-CW3554: A Case Study in Selective PDI Inhibition

A notable example of a covalent inhibitor utilizing the this compound warhead is S-CW3554.[2][3][5] This compound was identified from a library of this compound-containing small molecules and demonstrated selective labeling and inhibition of protein disulfide isomerase (PDI).[2][3] PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum (ER) by catalyzing the formation and rearrangement of disulfide bonds.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for S-CW3554 and other relevant PDI inhibitors.

| Compound | Target | Assay | IC50 (µM) | Reference |

| S-CW3554 | PDI | Insulin Reduction Assay | ~5 | [2][3] |

| PACMA 31 | PDI | 10 | [7] | |

| Juniferdin | PDI | Insulin Reduction Assay | 0.156 | [5] |

| Compound 13 (Juniferdin derivative) | PDI | Insulin Reduction Assay | 0.167 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the design and evaluation of this compound-based covalent inhibitors.

General Synthesis of a this compound-Based Covalent Inhibitor Library

The synthesis of a diverse library of this compound-based inhibitors can be achieved through a multi-step process, often employing solid-phase synthesis techniques for efficiency.[8] A representative, though generalized, protocol is outlined below. The synthesis of S-CW3554, a tryptophan derivative, would follow a similar logic, starting with appropriately protected tryptophan building blocks.[9][10][11][12][13]

Step 1: Resin Loading and Amine Deprotection

-

Swell a suitable solid-phase resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF).

-

Couple the first building block, an Fmoc-protected amino acid, to the resin using a standard coupling reagent such as HBTU in the presence of a base like diisopropylethylamine (DIEA).

-

Wash the resin extensively with DMF.

-

Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and dichloromethane (DCM).

Step 2: Amide Bond Formation with a Scaffold

-

Couple a scaffold molecule containing a carboxylic acid to the deprotected amine on the resin using coupling reagents as described in Step 1.

-

Wash the resin to remove excess reagents.

Step 3: Introduction of the this compound Warhead

-

To the free amine on the scaffold, add a solution of 2-chloropropionyl chloride in a suitable solvent like DCM in the presence of a non-nucleophilic base such as DIEA.

-

Allow the reaction to proceed to completion.

-

Wash the resin extensively.

Step 4: Cleavage and Purification

-

Cleave the synthesized compound from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitate the crude product in cold diethyl ether.

-

Purify the final compound using reverse-phase high-performance liquid chromatography (HPLC).

PDI Inhibition Assay: Insulin Reduction Turbidity Assay

The enzymatic activity of PDI can be assessed by monitoring its ability to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.[6]

Materials:

-

Human recombinant PDI

-

Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) solution (100 mM)

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

Test compound (e.g., S-CW3554) dissolved in DMSO

Protocol:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentration of the test compound or DMSO (vehicle control).

-

Add the PDI enzyme to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the insulin solution to each well.

-

Immediately after adding insulin, add DTT to each well to a final concentration of 1 mM.

-

Measure the absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for up to 60 minutes using a plate reader.

-

The rate of increase in turbidity is proportional to the PDI activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Impact of PDI Inhibition in Multiple Myeloma

Multiple myeloma cells are characterized by a high rate of immunoglobulin synthesis, which places a significant burden on the protein folding machinery of the ER, leading to a state of chronic ER stress.[4][14][15][16][17][18][19] To cope with this, myeloma cells upregulate the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis. PDI plays a critical role in the UPR by facilitating proper protein folding.[14][17] Inhibition of PDI exacerbates ER stress, pushing the cancer cells beyond their adaptive capacity and triggering apoptosis (programmed cell death).[16][20][21][22]

Signaling Pathway: PDI Inhibition and the Unfolded Protein Response in Multiple Myeloma

Caption: PDI inhibition disrupts the UPR, leading to apoptosis in multiple myeloma.

Experimental Workflow: Screening for Covalent PDI Inhibitors

Caption: Workflow for the discovery of covalent PDI inhibitors.

Conclusion and Future Directions

The this compound warhead represents a valuable tool in the design of selective covalent inhibitors. Its attenuated reactivity offers a path to mitigate the off-target effects that have historically challenged the development of this class of drugs. The successful identification of S-CW3554 as a selective PDI inhibitor highlights the potential of this approach. Future research in this area will likely focus on expanding the diversity of this compound-based libraries, exploring their application against a wider range of protein targets, and further refining the balance between reactivity and selectivity to develop novel, safe, and effective covalent therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Covalent inhibitors: a rational approach to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. A novel synthesis of 2-thioether derivatives of tryptophan. Covalent binding of tryptophan to cysteine sulfhydryl groups in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-substituted tryptophans via a C3- to C2-alkyl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. "Synthesis of Tryptophan and Tyrosine Derivatives." by Li Shui [repository.lsu.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Endoplasmic reticulum stress and the unfolded protein response: targeting the Achilles heel of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Endoplasmic Reticulum Stress in Multiple Myeloma: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloropropionamide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for 2-Chloropropionamide. Given its use as a reactive intermediate in chemical synthesis, a thorough understanding of its hazard profile is critical for ensuring laboratory safety. This document is intended to supplement, not replace, institutional safety protocols and the most current Safety Data Sheet (SDS) provided by the supplier.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 27816-36-0 | [1] |

| Molecular Formula | C₃H₆ClNO | [1] |

| Molecular Weight | 107.54 g/mol | [1] |

| Appearance | White to beige crystalline powder | |

| Melting Point | 77-81 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

| Route of Exposure | Toxicity |

| Oral | Harmful if swallowed |

| Dermal | Harmful in contact with skin |

| Inhalation | Harmful if inhaled |

Due to the limited long-term toxicity data, it is prudent to handle this compound with a high degree of caution, assuming it may have significant chronic health effects.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Body Part | Recommended Protection |

| Eyes/Face | Chemical safety goggles and a face shield. |

| Skin | A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. |

Engineering Controls

Engineering controls are designed to minimize exposure at the source.

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

-

Use only non-sparking tools if the material is handled in a flammable solvent.

-

Ground/bond container and receiving equipment to prevent static discharge if handling large quantities.

Storage Requirements

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of accidental exposure or release.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb with an inert material (e.g., vermiculite, sand, or earth).

-

Collect in a suitable, closed container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the laboratory and restrict access.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Experimental Protocols

While specific published experimental protocols detailing the handling of this compound are scarce, the following general workflow should be adapted for any procedure involving this compound.

Caption: A generalized workflow for experiments involving this compound.

Logical Relationships in Hazard Response

Understanding the logical flow from hazard identification to appropriate response is critical for laboratory safety.

Caption: A flowchart illustrating the logical steps for responding to a laboratory incident.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

-

Do not dispose of this compound down the drain.

Conclusion

This compound is a valuable research chemical that demands respectful and careful handling. While acute hazards are well-documented, the lack of comprehensive chronic toxicity data necessitates a conservative approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can minimize the risks associated with its use. Always consult the latest Safety Data Sheet and your institution's specific safety protocols before beginning any work with this compound.

References

2-Chloropropionamide: A Technical Guide for Researchers

CAS Number: 27816-36-0 Molecular Formula: C₃H₆ClNO

This technical guide provides an in-depth overview of 2-Chloropropionamide, a reactive chemical intermediate of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and its role as a covalent modifier of biological macromolecules, with a focus on its interaction with Protein Disulfide Isomerase (PDI).

Chemical and Physical Properties

This compound is a halogenated amide with the following key properties:

| Property | Value | Reference |

| Molecular Weight | 107.54 g/mol | [1] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 77-81 °C | [2][3] |

| Boiling Point | 239.8±13.0 °C (Predicted) | [2] |

| Synonyms | 2-Chloropropanamide, α-Chloropropionamide | [1] |

Synthesis of this compound

This compound can be synthesized through several routes. The most common laboratory-scale preparations involve the amidation of 2-chloropropionyl chloride or the conversion of the amino acid L-alanine.

Experimental Protocol 1: Synthesis from 2-Chloropropionyl Chloride

This method involves the reaction of 2-chloropropionyl chloride with ammonia.

Materials:

-

2-Chloropropionyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for reaction and workup

Procedure:

-

Dissolve 2-chloropropionyl chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated aqueous ammonia dropwise to the cooled solution with vigorous stirring. An exothermic reaction will occur, and a white precipitate will form. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocol 2: Synthesis from L-Alanine (via 2-Chloropropionic Acid)

This two-step synthesis first converts L-alanine to 2-chloropropionic acid, which is then converted to the corresponding acyl chloride and subsequently amidated.

Part A: Synthesis of L-2-Chloropropionic Acid

-

Dissolve L-alanine in hydrochloric acid.

-

Introduce nitrosyl chloride and hydrogen chloride gas into the solution. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Once the conversion is complete, neutralize the reaction mixture with an alkaline reagent (e.g., sodium hydroxide solution).

-

Extract the L-2-chloropropionic acid with an organic solvent.

-

Dry the combined organic phases and purify by distillation.

Part B: Conversion to this compound

-

The purified L-2-chloropropionic acid is then converted to L-2-chloropropionyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

The resulting L-2-chloropropionyl chloride can then be amidated following the procedure described in Experimental Protocol 1.

Biological Activity and Mechanism of Action

Recent research has highlighted the utility of the this compound moiety as a "tunable" and "weakly reactive" electrophile for covalent drug discovery.[4][5] Unlike more reactive electrophiles, such as acrylamides, the lower reactivity of 2-chloropropionamides can lead to greater target selectivity.

A key biological target identified for derivatives of this compound is Protein Disulfide Isomerase (PDI) .[4][5] PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.

Covalent Inhibition of Protein Disulfide Isomerase (PDI)

Derivatives of this compound have been shown to act as irreversible inhibitors of PDI by covalently modifying cysteine residues within the enzyme's active site.[4] This inhibition disrupts the normal protein folding process within the ER, leading to an accumulation of unfolded or misfolded proteins.

Experimental Protocol 3: PDI Inhibition Assay (Insulin Turbidity Assay)

The reductase activity of PDI can be measured by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

-

Purified PDI enzyme

-

Insulin solution

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

This compound or its derivatives (dissolved in a suitable solvent like DMSO)

-

Microplate reader capable of measuring absorbance at 650 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, insulin, and DTT in a 96-well plate.

-

To test for inhibition, pre-incubate the PDI enzyme with varying concentrations of this compound or the test compound for a defined period.

-

Initiate the reaction by adding the PDI (or PDI-inhibitor mixture) to the wells containing the reaction mixture.

-

Monitor the increase in absorbance at 650 nm over time at a constant temperature. The increase in turbidity is proportional to the PDI activity.

-

The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (PDI without inhibitor).

Signaling Pathway: PDI Inhibition and the Unfolded Protein Response

Inhibition of PDI by compounds like this compound derivatives leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress .[1][6][7] This triggers a cellular signaling cascade called the Unfolded Protein Response (UPR) .[3][6][8][9][10] The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can lead to apoptosis (programmed cell death).

Logical Workflow for Investigating this compound's Biological Effects

The following diagram outlines a logical workflow for researchers investigating the biological effects of this compound or its derivatives.

References

- 1. Protein disulfide isomerase inhibits endoplasmic reticulum stress response and apoptosis via its oxidoreductase activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crosstalk between endoplasmic reticulum stress and oxidative stress: Focus on protein disulfide isomerase and endoplasmic reticulum oxidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Disulfide Isomerase Regulates Endoplasmic Reticulum Stress and the Apoptotic Process during Prion Infection and PrP Mutant-Induced Cytotoxicity | PLOS One [journals.plos.org]

- 8. Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Protein disulfide isomerase-9 interacts with the lumenal region of the transmembrane endoplasmic reticulum stress sensor kinase, IRE1, to modulate the unfolded protein response in Arabidopsis [frontiersin.org]

The Emergence of 2-Chloropropionamide as a Covalent Inhibitor of Protein Disulfide Isomerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein disulfide isomerase (PDI) has emerged as a compelling therapeutic target in oncology and other diseases characterized by endoplasmic reticulum (ER) stress. Its role in catalyzing disulfide bond formation and isomerization is crucial for the proper folding of a multitude of secreted and membrane-bound proteins, making it essential for the survival and proliferation of cancer cells. This technical guide delves into the discovery of 2-chloropropionamide-based covalent inhibitors of PDI, with a particular focus on the identification and characterization of the selective inhibitor, S-CW3554. We will explore the underlying signaling pathways, detail key experimental methodologies, and present a workflow for the discovery of such covalent inhibitors.

Introduction: Targeting Protein Disulfide Isomerase

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a state of ER stress, activating a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis but can induce apoptosis if the stress is prolonged or severe.

Protein disulfide isomerase (PDI) is a key chaperone protein residing in the ER that plays a pivotal role in oxidative protein folding. PDI catalyzes the formation, breakage, and rearrangement of disulfide bonds, ensuring the correct three-dimensional structure of nascent polypeptides. Many cancer cells exhibit elevated levels of PDI, which helps them cope with the high demand for protein synthesis and secretion associated with rapid proliferation and metastasis. Consequently, inhibiting PDI has become an attractive strategy to induce irremediable ER stress and trigger apoptosis in cancer cells.

The Discovery of this compound as a PDI-Targeting Warhead

The pursuit of selective and potent PDI inhibitors has led to the exploration of various chemical scaffolds. A significant breakthrough in this area was the identification of the this compound moiety as a "warhead" for targeted covalent inhibition of PDI. Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged pharmacodynamic effects.

A study by Allimuthu and Adams led to the discovery of S-CW3554, a small molecule containing a this compound electrophile, as a selective and irreversible inhibitor of PDI.[1] This discovery highlighted the potential of 2-chloropropionamides as tunable and moderately reactive electrophiles for covalent drug discovery.

Data Presentation: Comparative Inhibitory Activity

While specific quantitative data for S-CW3554 is not publicly available in the reviewed literature, the following table presents the half-maximal inhibitory concentration (IC50) values for other notable PDI inhibitors to provide a comparative context.

| Inhibitor | PDI IC50 | Compound Class | Reference |

| Juniferdin | 156 nM | Natural Product | [2] |

| Compound 13 (Juniferdin derivative) | 167 nM | Synthetic | [2] |

| P1 | 1.7 µM | Phenyl vinyl sulfonate | |

| PACMA 31 | 10 µM | Propynoic acid carbamoyl methyl amide |

Signaling Pathways

The Unfolded Protein Response (UPR) Pathway

PDI inhibition leads to the accumulation of misfolded proteins in the ER, thereby activating the three primary branches of the UPR: PERK, IRE1, and ATF6.

Caption: The Unfolded Protein Response (UPR) signaling cascade.

Impact of PDI Inhibition on UPR Signaling

PDI inhibition directly influences the activation of the UPR branches. Depletion or chemical inhibition of PDI has been shown to reduce PERK signaling.[3][4][5] Conversely, PDI activity is also implicated in the regulation of IRE1 and ATF6.[6][7]

Caption: PDI inhibition modulates the three branches of the UPR.

Experimental Protocols

High-Throughput Screening for Covalent Inhibitors

The discovery of novel covalent inhibitors often begins with a high-throughput screen of a chemical library.

Caption: A general workflow for covalent inhibitor discovery.

Protocol:

-

Library Preparation: A diverse library of small molecules containing a reactive electrophile (e.g., this compound) is prepared.

-

Primary Screen: The library is screened against the target protein (PDI) in a high-throughput format. This can be a biochemical assay measuring enzyme activity or a cell-based assay measuring a relevant phenotype (e.g., cell viability).

-

Hit Confirmation: Compounds that show activity in the primary screen ("hits") are re-tested to confirm their activity and rule out false positives.

-

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or GI50).

-

Orthogonal Assays: The activity of the hits is confirmed using a different assay format to ensure the observed effect is not an artifact of the primary screen.

-

Covalent Binding Confirmation: Mass spectrometry is used to confirm that the inhibitor forms a covalent adduct with the target protein.

-

Structure-Activity Relationship (SAR) Studies: Analogs of the most promising hits are synthesized and tested to understand the relationship between chemical structure and biological activity, guiding lead optimization.

PDI Inhibition Assay (Insulin Turbidity Assay)

This is a widely used method to measure the reductase activity of PDI. PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.

Materials:

-

Recombinant human PDI

-

Insulin solution (e.g., 1 mg/mL in buffer)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 650 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, insulin, and the test compound (or vehicle control).

-

Add recombinant PDI to the reaction mixture.

-

Initiate the reaction by adding DTT.

-

Immediately measure the absorbance at 650 nm at time zero.

-

Incubate the plate at room temperature.

-

Measure the absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes).

-

The rate of increase in absorbance is proportional to the PDI activity. The percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the vehicle control.

Cell Viability/Cytotoxicity Assay

To assess the effect of PDI inhibitors on cancer cells, a cell viability or cytotoxicity assay is performed.

Materials:

-

Cancer cell lines (e.g., multiple myeloma cell lines: MM.1S, U266, RPMI-8226)

-

Complete cell culture medium

-

Test compound (PDI inhibitor)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (GI50).

Conclusion

The discovery of this compound as a viable warhead for targeting PDI has opened new avenues for the development of covalent inhibitors for cancer and other diseases. The selective PDI inhibitor S-CW3554 serves as a proof-of-concept for this approach. By inducing ER stress through the inhibition of PDI, these compounds can selectively trigger apoptosis in cancer cells that are highly dependent on a functional protein folding machinery. The experimental workflows and protocols detailed in this guide provide a framework for the identification and characterization of novel PDI inhibitors, paving the way for the development of next-generation therapeutics targeting ER proteostasis.

References

- 1. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDI is an essential redox-sensitive activator of PERK during the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemically Tunable Electrophiles Based on 2-Chloropropionamides: A Technical Guide for Covalent Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable bond with their target protein, often leading to enhanced potency and prolonged duration of action. A key challenge in the design of covalent inhibitors is the fine-tuning of the electrophilicity of the "warhead" to ensure target specificity while minimizing off-target reactivity. This technical guide explores the emerging class of stereochemically tunable electrophiles based on 2-chloropropionamides. These entities offer a unique combination of modest reactivity and stereochemically-defined target engagement, presenting a compelling platform for the development of next-generation covalent therapeutics. We will delve into the synthesis, reactivity, and application of these novel electrophiles, with a particular focus on their potential in targeted cancer therapy.

Introduction

Covalent inhibitors have become a cornerstone of modern drug discovery, with several FDA-approved drugs, such as Ibrutinib and Afatinib, utilizing an acrylamide functionality to engage cysteine residues on their kinase targets.[1][2][3][4] While effective, the high reactivity of acrylamides can sometimes lead to off-target effects. This has spurred the search for alternative electrophilic warheads with attenuated reactivity, offering a wider therapeutic window.[1][2][3][4] 2-chloropropionamides have emerged as a promising class of such electrophiles.[1][2][3][4] Their reduced reactivity compared to acrylamides and chloroacetamides makes them less prone to indiscriminate labeling of cellular proteins.[3] Crucially, the chiral center at the 2-position of the propionamide backbone allows for stereochemical tuning, a feature that can be exploited to achieve remarkable target selectivity.[3]

This guide will provide an in-depth overview of 2-chloropropionamide-based electrophiles, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles of their application.

Data Presentation

Table 1: Comparative Reactivity of Electrophilic Warheads

| Electrophile | Relative Reactivity Rank | Key Features | Reference |

| Chloroacetamide | 1 (Most Reactive) | High reactivity, potential for off-target effects. | [3] |

| Acrylamide | 2 | Moderately reactive, widely used in approved drugs. | [1][2][3][4] |

| This compound | 3 (Least Reactive) | Low intrinsic reactivity, stereochemically tunable. | [1][2][3] |

Table 2: Biological Activity of S-CW3554, a this compound-Based PDI Inhibitor

| Cell Line | Cancer Type | Cytotoxicity (IC50) | Stereoselectivity | Reference |

| Multiple Myeloma | Hematological Malignancy | Potent and selective | The (S)-enantiomer is significantly more active | [1][2][4] |

| Other Cancer Cell Lines | Various | Varied cytotoxicity | Data not fully available in abstracts | [1][2][4] |

Note: Specific IC50 values would be extracted from the full publication.

Experimental Protocols

General Synthesis of a this compound Library

The synthesis of a library of this compound-based compounds generally involves the coupling of a diverse set of amines with 2-chloropropionyl chloride. The stereochemistry at the 2-position can be controlled by using either (R)- or (S)-2-chloropropionic acid as the starting material.

Step 1: Activation of 2-Chloropropionic Acid (R)- or (S)-2-chloropropionic acid is converted to the corresponding acid chloride, typically using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) at room temperature.

Step 2: Amide Coupling The freshly prepared 2-chloropropionyl chloride is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an inert solvent like DCM or N,N-dimethylformamide (DMF). The reaction is typically carried out at 0°C to room temperature.

Step 3: Purification The resulting this compound derivative is purified using standard techniques such as column chromatography on silica gel.

Proteome Labeling Assay

This assay is used to assess the extent of protein labeling by the electrophilic compounds in a cellular context.

1. Cell Culture and Treatment:

-

Human embryonic kidney (HEK293) cells or other relevant cell lines are cultured to a suitable confluency.

-

The cells are then treated with the test compounds (e.g., chloroacetamide, acrylamide, and this compound derivatives) at a specific concentration for a defined period.

2. Cell Lysis and Protein Extraction:

-

After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer containing detergents and protease inhibitors.

-

The total protein concentration is determined using a standard protein assay (e.g., BCA assay).

3. Western Blot Analysis:

-

Equal amounts of protein from each treatment group are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is then probed with an antibody that recognizes the protein of interest or a general antibody to assess global protein labeling.

4. Visualization and Quantification:

-

The protein bands are visualized using a chemiluminescence detection system.

-

The intensity of the bands can be quantified using densitometry software to compare the extent of labeling between different electrophiles. Based on available data, the extent of proteome labeling follows the trend: chloroacetamide > acrylamide > this compound.[3]

Protein Disulfide Isomerase (PDI) Inhibition Assay

The enzymatic activity of PDI can be measured using various methods, including the insulin turbidity assay.

1. Reaction Mixture Preparation:

-

A reaction mixture is prepared containing PDI enzyme, a reducing agent (e.g., dithiothreitol, DTT), and the test compound (e.g., S-CW3554) in a suitable buffer.

2. Initiation of the Reaction:

-

The reaction is initiated by the addition of insulin. PDI catalyzes the reduction of the disulfide bonds in insulin, leading to its aggregation and an increase in turbidity.

3. Measurement of Turbidity:

-

The increase in turbidity is monitored over time by measuring the absorbance at a specific wavelength (e.g., 650 nm) using a spectrophotometer.

4. Data Analysis:

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

-

The inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control (without the inhibitor).

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationship

Conclusion and Future Directions

Stereochemically tunable electrophiles based on 2-chloropropionamides represent a significant advancement in the field of covalent drug discovery. Their attenuated reactivity offers a potential solution to the off-target effects sometimes associated with more reactive warheads. The ability to fine-tune target selectivity through stereochemistry provides a powerful tool for medicinal chemists. The successful identification of a selective PDI inhibitor, S-CW3554, highlights the potential of this approach for developing novel therapeutics, particularly in oncology.[1][2][4]

Future research in this area will likely focus on expanding the diversity of this compound-based libraries, exploring their application against a wider range of protein targets, and further elucidating the structural basis for their stereoselective interactions. As our understanding of the proteome and the role of specific cysteine residues in disease grows, the precision offered by stereochemically tunable electrophiles will undoubtedly become increasingly valuable in the development of safer and more effective covalent medicines.

References

Methodological & Application

Application Notes and Protocols for Utilizing 2-Chloropropionamide in Covalent Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-chloropropionamide as a reactive electrophile in the discovery and development of covalent inhibitors. This document outlines the rationale for its use, presents key quantitative data, and offers detailed protocols for its application in experimental workflows.

Introduction

Covalent drug discovery has regained significant interest due to the potential for developing highly potent and selective therapeutics with prolonged pharmacodynamic effects. The choice of the electrophilic "warhead" is critical in designing targeted covalent inhibitors, as it dictates the reactivity and selectivity profile of the molecule. While highly reactive electrophiles can lead to off-target effects and potential toxicity, weakly reactive electrophiles offer a promising strategy for achieving target specificity.

This compound has emerged as a valuable electrophile for targeting cysteine residues in proteins.[1][2] Its attenuated reactivity compared to more common electrophiles, such as acrylamides, allows for greater selectivity, as the covalent bond formation is more dependent on the specific protein environment and binding affinity of the scaffold molecule.[1][2] This characteristic makes this compound an ideal tool for developing selective covalent inhibitors, particularly for targets where a nucleophilic cysteine is present in the binding site.

One notable example of the successful application of this warhead is in the development of S-CW3554, a selective covalent inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is an enzyme involved in protein folding and has been identified as a potential therapeutic target in various diseases, including cancer. The discovery of S-CW3554 highlights the potential of using this compound to develop novel covalent therapeutics against challenging targets.[1][2]

Data Presentation

The following tables summarize key quantitative data for this compound-based covalent inhibitors, providing a basis for comparison and experimental design.

Table 1: Thiol Reactivity Comparison

| Electrophile | Second-Order Rate Constant (M⁻¹s⁻¹) with Glutathione | Reference |

| This compound | Data not available in a directly comparable format | [1][2] |

| Acrylamide | ~0.1 - 10 | [3] |

Table 2: Inhibitory Activity of S-CW3554, a this compound-Based PDI Inhibitor

| Compound | Target | Assay Type | IC₅₀ (µM) | k_inact_ / K_I_ (M⁻¹s⁻¹) | Reference |

| S-CW3554 | Protein Disulfide Isomerase (PDI) | Insulin Turbidity Assay | Specific value not cited in abstract | Not reported | [1][2][4] |

Note: The primary publication identifies S-CW3554 as a selective inhibitor of PDI's enzymatic activity, though specific IC₅₀ and k_inact_ / K_I_ values were not found in the abstracts of the reviewed search results. This information is often located in the full text or supplementary materials of the publication.

Mandatory Visualizations

Caption: Catalytic cycle of Protein Disulfide Isomerase (PDI) and the point of covalent inhibition.

Caption: General workflow for covalent drug discovery using a this compound-based library.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-chloropropionamide Derivatives

This protocol provides a general method for the synthesis of a library of compounds containing the this compound warhead, based on standard amide bond formation chemistry.

Materials:

-

Substituted aniline or other primary/secondary amine

-

2-Chloropropionyl chloride

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Dissolve the starting amine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add 2-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-aryl-2-chloropropionamide derivative.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Thiol Reactivity Assessment using DTNB (Ellman's Reagent)

This protocol measures the reactivity of a this compound compound with a model thiol, 5-thio-2-nitrobenzoic acid (TNB), which is generated from DTNB.[5]

Materials:

-

This compound compound of interest

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a stock solution of the this compound compound in DMSO.

-

Prepare a solution of DTNB and TCEP in phosphate buffer. A typical starting concentration is 100 µM DTNB and 100 µM TCEP.

-

In a 96-well plate, add the DTNB/TCEP solution to each well.

-

Initiate the reaction by adding the this compound compound to the wells at various concentrations. Include a DMSO vehicle control.

-

Immediately begin monitoring the decrease in absorbance at 412 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the alkylation of the TNB²⁻ thiol.[6]

-

Calculate the initial rates of reaction for each concentration of the test compound.

-

The second-order rate constant can be determined by plotting the observed rate constant (k_obs) against the concentration of the this compound compound.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify the protein targets of a this compound-based probe in a complex proteome.[7][8]

Materials:

-

This compound-based probe with a reporter tag (e.g., alkyne for click chemistry)

-

Cell lysate or intact cells

-

Broad-spectrum cysteine-reactive probe with a different reporter tag (e.g., biotinylated iodoacetamide)

-

Streptavidin beads

-

Buffers for cell lysis, washing, and elution

-

Reagents for proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS instrumentation and software for data analysis

Procedure:

-

Proteome Preparation: Prepare cell lysate according to standard protocols, ensuring to maintain protein activity.

-

Competitive Labeling:

-

Pre-incubate aliquots of the proteome with varying concentrations of the this compound test compound (or DMSO vehicle control) for a defined period (e.g., 1 hour at 37 °C).

-

Add the broad-spectrum cysteine-reactive probe (e.g., biotin-iodoacetamide) to all samples and incubate for a further defined period (e.g., 1 hour at 37 °C). This probe will label cysteines that are not engaged by the test compound.

-

-

Enrichment of Labeled Proteins:

-

If an alkyne-tagged probe was used, perform a click reaction with an azide-biotin tag.

-

Add streptavidin beads to each sample to enrich for biotin-labeled proteins. Incubate with gentle rotation.

-

Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.

-

-

Proteomics Sample Preparation:

-

Elute the bound proteins from the beads.

-

Reduce, alkylate, and digest the proteins with trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the presence of the this compound compound are considered potential targets.

-

Protocol 4: PDI Enzymatic Assay (Insulin Turbidity Assay)

This protocol assesses the inhibitory activity of a this compound compound against PDI by measuring the reduction of insulin.[4][9]

Materials:

-

Recombinant human PDI

-

Insulin from bovine pancreas

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0) with EDTA

-

This compound inhibitor (e.g., S-CW3554)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 650 nm

Procedure:

-

Prepare a stock solution of insulin in a slightly acidic buffer and then dilute it into the potassium phosphate buffer.

-

In a 96-well plate, add the PDI enzyme and varying concentrations of the this compound inhibitor (or DMSO vehicle control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes at room temperature) to allow for covalent modification.

-

Add the insulin solution to each well.

-

Initiate the reaction by adding DTT to all wells. DTT serves as the reducing agent.

-

Immediately begin monitoring the increase in absorbance at 650 nm over time in a microplate reader. The increase in turbidity is due to the precipitation of the reduced insulin B chain.

-

Determine the initial rate of the reaction for each inhibitor concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine k_inact_ and K_I_, a more detailed kinetic analysis is required, typically involving varying both inhibitor concentration and pre-incubation time.[10]

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting.

-

Hazard Identification: this compound is harmful if swallowed and may cause skin and eye irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these compounds.[11][12]

-

Handling: Use a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.